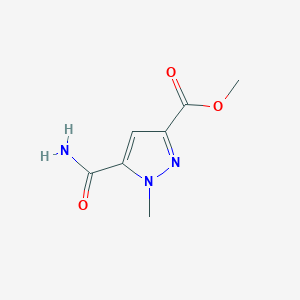![molecular formula C26H29BO4 B6166734 2-[3,4-bis(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 887259-46-3](/img/no-structure.png)
2-[3,4-bis(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3,4-bis(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (DBTMB) is a highly versatile and useful chemical compound that has a wide range of applications in scientific research and laboratory experiments. DBTMB has been used in a variety of applications, including synthesis, drug discovery, and drug delivery. DBTMB has a unique structure which makes it an ideal candidate for many different types of research and experiments.
作用機序
2-[3,4-bis(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a highly reactive compound that can be used to catalyze a variety of chemical reactions. It can act as a Lewis acid or a Brønsted acid, depending on the reaction conditions. It can also act as a reducing agent, and can be used to reduce a variety of organic compounds.
Biochemical and Physiological Effects
2-[3,4-bis(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory, anti-microbial, and anti-cancer properties. It has also been shown to have a protective effect against oxidative stress and to reduce the risk of cardiovascular disease.
実験室実験の利点と制限
The major advantages of using 2-[3,4-bis(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for laboratory experiments are its high reactivity and versatility. It can be used for a wide range of reactions and can be used as a catalyst for a variety of organic syntheses. Additionally, it is highly stable and can be stored for long periods of time without degrading. The major limitation of using 2-[3,4-bis(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is that it is a highly reactive compound and should be handled with care.
将来の方向性
The potential applications of 2-[3,4-bis(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are vast, and there are many potential future directions for research. One potential future direction is the development of new methods for synthesizing 2-[3,4-bis(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Additionally, further research could be conducted to explore its potential applications in drug discovery and drug delivery. Other potential future directions could include the exploration of its potential therapeutic applications, such as its anti-inflammatory and anti-cancer properties, as well as its potential applications in the development of biodegradable plastics. Finally, further research could be conducted to explore its potential applications in the synthesis of polymers and other materials.
合成法
2-[3,4-bis(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized via a variety of methods. One of the most common methods is the reaction of 2-chlorobenzyl alcohol with 2,4,5-trimethyl-1,3,2-dioxaborolane in the presence of a base such as sodium hydroxide. The reaction produces a highly pure and stable compound that can be used for a wide range of applications.
科学的研究の応用
2-[3,4-bis(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis and as a reagent in drug discovery and drug delivery. It has also been used in the synthesis of a variety of compounds, including polymers, pharmaceuticals, and biodegradable plastics.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[3,4-bis(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the reaction of 3,4-dihydroxybenzaldehyde with 3,4-bis(benzyloxy)benzyl bromide in the presence of a base to form a diarylmethane intermediate. This intermediate is then reacted with tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst to form the final product.", "Starting Materials": [ "3,4-dihydroxybenzaldehyde", "3,4-bis(benzyloxy)benzyl bromide", "tetramethyl-1,3,2-dioxaborolane", "base", "palladium catalyst" ], "Reaction": [ "Step 1: 3,4-dihydroxybenzaldehyde is reacted with 3,4-bis(benzyloxy)benzyl bromide in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide, to form a diarylmethane intermediate.", "Step 2: The diarylmethane intermediate is then reacted with tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst, such as palladium acetate, and a base, such as triethylamine, in an organic solvent, such as toluene, to form the final product, 2-[3,4-bis(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane." ] } | |
CAS番号 |
887259-46-3 |
製品名 |
2-[3,4-bis(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
分子式 |
C26H29BO4 |
分子量 |
416.3 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



